Conjugate Acid pKa: Position Between Unsubstituted N-Methylaniline and 3-Chloro-5-fluoroaniline
The conjugate acid pKa of the target compound's free base is constrained between 2.52 and 4.85 by the measured values of its two most direct structural analogs. The 3-chloro-5-fluoro substitution pattern in the non-methylated parent (3-chloro-5-fluoroaniline) produces a predicted pKa of 2.52±0.10, reflecting the strong electron-withdrawing effect of both halogens . In contrast, N-methylaniline without ring halogens has an experimental pKa of 4.85, demonstrating the electron-donating effect of the N-methyl group [1]. For a singly-chlorinated comparator, 3-chloro-N-methylaniline exhibits a predicted pKa of 4.05±0.25, indicating that adding a 5-fluoro substituent further decreases the pKa by an estimated 0.5–1.0 log units . The target compound, bearing both N-methyl and 3-Cl,5-F substitution, is therefore expected to have a pKa in the 3.0–3.5 range—approximately 1.3–1.8 log units lower than N-methylaniline and 0.5–1.0 log units above the non-methylated 3-chloro-5-fluoroaniline. This intermediate basicity directly affects protonation state at physiological pH, amine nucleophilicity in coupling reactions, and salt formation behavior.
| Evidence Dimension | Conjugate acid pKa (predicted/experimental) |
|---|---|
| Target Compound Data | Estimated pKa ~3.0–3.5 (free base; no direct experimental value found) |
| Comparator Or Baseline | N-Methylaniline: pKa 4.85 (experimental); 3-Chloro-5-fluoroaniline: pKa 2.52±0.10 (predicted); 3-Chloro-N-methylaniline: pKa 4.05±0.25 (predicted) |
| Quantified Difference | Target pKa is ~1.3–1.8 units lower than N-methylaniline; ~0.5–1.0 units higher than 3-chloro-5-fluoroaniline; ~0.5–1.0 units lower than 3-chloro-N-methylaniline |
| Conditions | pKa values from experimental determination (N-methylaniline) or computational prediction (chemicalbook.com) for aqueous solution at 25°C |
Why This Matters
A pKa shift of 1–2 log units changes the protonation fraction at a given pH by 10–100-fold, directly impacting aqueous solubility, extraction efficiency, and reactivity in base-sensitive transformations—making the compound a non-interchangeable intermediate when precise amine nucleophilicity is required.
- [1] FooDB. N-Methylaniline (FDB003963): Experimental pKa 4.85. View Source
